molecular formula C11H12O B1585117 5-Methyl-1-tetralone CAS No. 6939-35-1

5-Methyl-1-tetralone

Cat. No. B1585117
CAS RN: 6939-35-1
M. Wt: 160.21 g/mol
InChI Key: ZYBCYRGGMARDQI-UHFFFAOYSA-N
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Patent
US08796310B2

Procedure details

To a solution of 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (22.0 g, 116 mmol) in methanol (132 mL) was added sulfuric acid (22.7 g, 231 mmol) and the solution was heated to 60° C. for 4 h. Crystallization started when the solution was cooled, and then water (130 mL) was added. The slurry was filtered and the solid dried under vacuum to afford methyl 5-oxo-5,6,7,8-tetrahydronapthalene (20.6 g, 101 mmol, 87%) as an off-white solid. MS ESI calcd for C12H12O3 [M+H]+ 205, found 205.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
132 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:11][CH2:10][CH2:9][C:8]2[CH:7]=[C:6](C(O)=O)[CH:5]=[CH:4][C:3]1=2.S(=O)(=O)(O)O.[CH3:20]O>>[CH3:20][C:7]1[C:8]2[CH2:9][CH2:10][CH2:11][C:2](=[O:1])[C:3]=2[CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
O=C1C=2C=CC(=CC2CCC1)C(=O)O
Name
Quantity
22.7 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
132 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Crystallization
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
ADDITION
Type
ADDITION
Details
water (130 mL) was added
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
CUSTOM
Type
CUSTOM
Details
the solid dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC=2C(CCCC12)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 101 mmol
AMOUNT: MASS 20.6 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.